molecular formula C14H11N3O3 B3023603 3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1119449-68-1

3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B3023603
CAS RN: 1119449-68-1
M. Wt: 269.25 g/mol
InChI Key: UNYAJGRKERXSRL-UHFFFAOYSA-N
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Description

The compound 3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the [1,2,4]triazolo[4,3-a]pyridine class. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine derivatives has been reported through various methods. For instance, the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines was achieved from N′-[α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates by oxidation with chloranil . Another study reported the synthesis of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, which were characterized by spectroscopic techniques and showed significant antimicrobial activity . Additionally, a microwave-assisted synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles using acidic alumina has been described, indicating the versatility of methods available for synthesizing [1,2,4]triazolo derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD, and the compound crystallized in the monoclinic crystal system . Density functional theory (DFT) calculations and Hirshfeld surface analysis have also been employed to understand the molecular structure and intermolecular interactions of these compounds .

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[4,3-a]pyridine derivatives can be inferred from the synthesis methods and the transformations they undergo. For instance, the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as an oxidant has been used to prepare a [1,2,4]triazolo[4,3-a]pyridine derivative . The condensation reactions involving [1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate have been shown to selectively yield [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be diverse, depending on the substituents and the synthesis method. The compounds exhibit a range of biological activities, including antimicrobial properties, as evidenced by the significant activity against various microorganisms . The triorganotin(IV) derivatives of related compounds have also shown in vitro activity against Gram-positive bacteria . The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups and the molecular framework of these compounds .

Mechanism of Action

The compound works by inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . The overexpression of IDO1 in the tumour microenvironment leads to a dysregulation of immune balance, and to an escape of the tumour cells from immune control .

Future Directions

The compound has shown promise in the field of cancer immunotherapy, particularly in boosting the immune response and working in synergy with other immunotherapeutic agents . Future research may focus on further improving the potency of this compound and exploring its potential applications in other areas of medicine .

properties

IUPAC Name

3-(phenoxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(19)10-6-7-12-15-16-13(17(12)8-10)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYAJGRKERXSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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